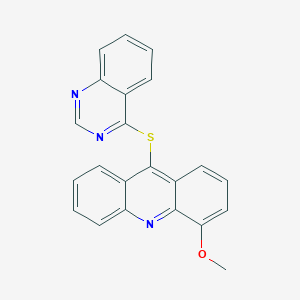
Acridine, 4-methoxy-9-(4-quinazolinylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridine, 4-methoxy-9-(4-quinazolinylthio)-, also known as AQM, is a heterocyclic compound that belongs to the acridine family. AQM has been widely studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of Acridine, 4-methoxy-9-(4-quinazolinylthio)- is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, leading to DNA damage and apoptosis. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has also been found to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and immune responses. Additionally, Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been shown to modulate the activity of various kinases and phosphatases, which play important roles in cell signaling and metabolism.
生化和生理效应
Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been found to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reducing inflammation in various tissues and organs. In addition, Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been found to reduce oxidative stress and inflammation in the brain, protecting neurons from damage and degeneration.
实验室实验的优点和局限性
Acridine, 4-methoxy-9-(4-quinazolinylthio)- has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate cell membranes and blood-brain barrier. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has also been shown to have low toxicity and side effects, making it a promising candidate for further development as a therapeutic agent. However, Acridine, 4-methoxy-9-(4-quinazolinylthio)- has some limitations, including its low solubility and stability, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on Acridine, 4-methoxy-9-(4-quinazolinylthio)-, including the development of new synthesis methods to improve yield and purity, the optimization of its pharmacokinetic properties to enhance its bioavailability and efficacy, and the exploration of its potential therapeutic applications in various diseases. Acridine, 4-methoxy-9-(4-quinazolinylthio)- may also be used as a tool compound to study the mechanisms of action of various signaling pathways and cellular processes. In addition, the combination of Acridine, 4-methoxy-9-(4-quinazolinylthio)- with other therapeutic agents may enhance its anti-tumor, anti-inflammatory, and neuroprotective effects, providing new treatment options for patients with various diseases.
合成方法
The synthesis of Acridine, 4-methoxy-9-(4-quinazolinylthio)- involves the reaction of 4-methoxy-2-nitroaniline with 4-chlorobenzenethiol, followed by reduction and cyclization. The final product is obtained through purification and isolation steps. The synthesis of Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been optimized to increase yield and purity, and various modifications have been made to the reaction conditions to improve the efficiency of the process.
科学研究应用
Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting angiogenesis and metastasis. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
CAS 编号 |
102244-09-7 |
|---|---|
产品名称 |
Acridine, 4-methoxy-9-(4-quinazolinylthio)- |
分子式 |
C22H15N3OS |
分子量 |
369.4 g/mol |
IUPAC 名称 |
4-methoxy-9-quinazolin-4-ylsulfanylacridine |
InChI |
InChI=1S/C22H15N3OS/c1-26-19-12-6-9-16-20(19)25-18-11-5-2-7-14(18)21(16)27-22-15-8-3-4-10-17(15)23-13-24-22/h2-13H,1H3 |
InChI 键 |
GZJPZOPERAXWSR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)SC4=NC=NC5=CC=CC=C54 |
规范 SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)SC4=NC=NC5=CC=CC=C54 |
其他 CAS 编号 |
102244-09-7 |
同义词 |
4-methoxy-9-quinazolin-4-ylsulfanyl-acridine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



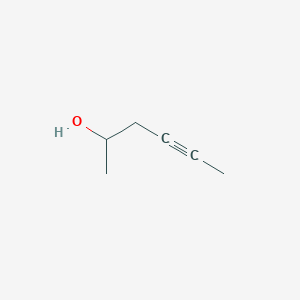
![ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate](/img/structure/B26850.png)
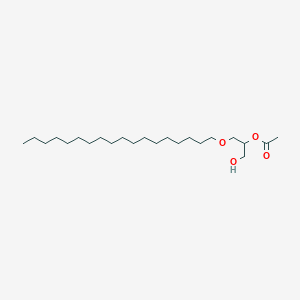
![[(3Ar,6R,6aR)-2,2-dimethyl-4-oxo-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B26853.png)
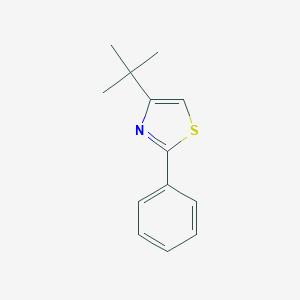
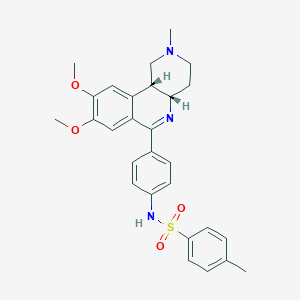
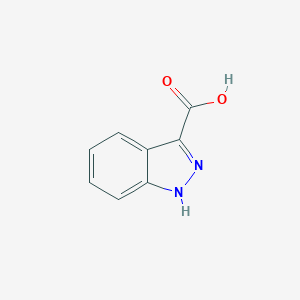
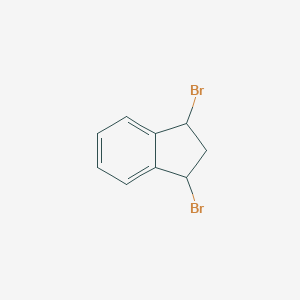
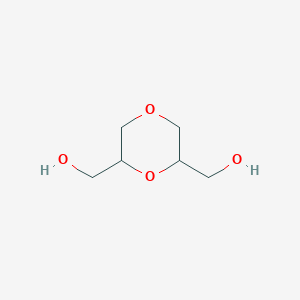
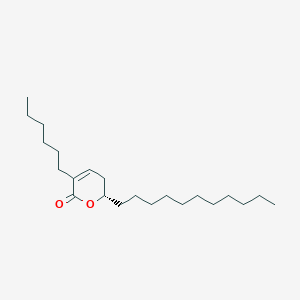
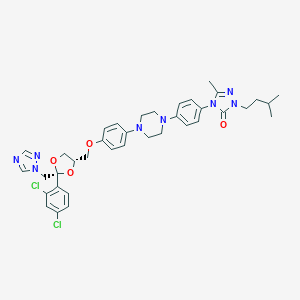
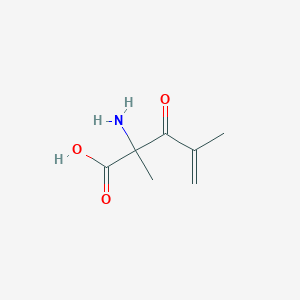
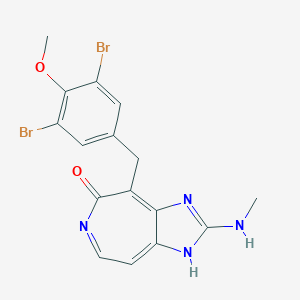
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)